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molecular formula C16H14F3N3O3S B8704680 Benzenesulfonamide, 4-(5-oxo-3-phenyl-1-imidazolidinyl)-2-(trifluoromethyl)- CAS No. 53297-83-9

Benzenesulfonamide, 4-(5-oxo-3-phenyl-1-imidazolidinyl)-2-(trifluoromethyl)-

Cat. No. B8704680
M. Wt: 385.4 g/mol
InChI Key: KTSMZDGURVZFRN-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-Phenylamino-N-(3-trifluoromethyl-4-sulphamoylphenyl)-acetamide (11.2g) was added to ethanol (200 ml) and paraformaldehyde (1.3g) in water (400 ml) added thereto under reflux. The mixture was refluxed 11/2 hr, cooled and worked up as in Example 6(c) to yield 11,8 g, m.p. 235°-238°.
Name
2-Phenylamino-N-(3-trifluoromethyl-4-sulphamoylphenyl)-acetamide
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[C:14]([C:22]([F:25])([F:24])[F:23])[CH:13]=2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:26](O)C.C=O>O>[C:1]1([N:7]2[CH2:8][C:9](=[O:10])[N:11]([C:12]3[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[C:14]([C:22]([F:25])([F:23])[F:24])[CH:13]=3)[CH2:26]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2-Phenylamino-N-(3-trifluoromethyl-4-sulphamoylphenyl)-acetamide
Quantity
11.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)NC1=CC(=C(C=C1)S(N)(=O)=O)C(F)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.3 g
Type
reactant
Smiles
C=O
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 11/2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to yield 11,8 g, m.p. 235°-238°

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1CN(C(C1)=O)C1=CC(=C(C=C1)S(N)(=O)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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